Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate
Description
Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS: 1527519-14-7) is a heterocyclic building block with a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . Its structure features a spirocyclic system combining a 1-oxa (oxygen-containing) ring and an 8-aza (nitrogen-containing) ring fused at a single carbon atom, forming a bicyclic [3.5]nonane framework. The benzyl ester group enhances its utility in organic synthesis, particularly as a protective group or intermediate in medicinal chemistry. Available at a purity of ≥97%, it is primarily used in research and industrial applications, with strict handling protocols due to its classification for professional use only .
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-14(18-11-13-5-2-1-3-6-13)16-9-4-7-15(12-16)8-10-19-15/h1-3,5-6H,4,7-12H2 |
InChI Key |
OQWGZBJXUTYQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 3-((Benzylamino)methyl)oxetane-3-ol (Compound 1)
- Starting from benzylamine and an oxetane derivative, the amino alcohol intermediate is synthesized.
- This intermediate serves as the nucleophile for subsequent acylation.
Step 2: Acylation with Chloroacetyl Chloride to Form Compound 2
- Compound 1 is reacted with chloroacetyl chloride in an aprotic solvent such as dichloromethane.
- A base such as triethylamine is used to neutralize the HCl formed.
- The reaction is conducted at low temperature (below 10 °C) to control reactivity.
- The product is purified by column chromatography.
Step 3: Intramolecular Self-Cyclization to Form Compound 3
- Compound 2 undergoes cyclization under inert atmosphere.
- A strong base such as sodium hydride or n-butyl lithium is used to deprotonate and induce ring closure.
- The reaction solvent is typically anhydrous tetrahydrofuran (THF) or similar.
- This step forms the spirocyclic core with the oxygen and nitrogen atoms in the ring.
Step 4: Reduction to Compound 4
- The cyclized intermediate is reduced using lithium aluminum hydride (LiAlH4) or a similar hydride donor.
- The reduction targets carbonyl groups to form the corresponding alcohol or amine functionalities.
- The reaction is performed under inert atmosphere to prevent oxidation.
Step 5: Catalytic Hydrogenation to Remove Benzyl Protecting Group and Final Product Formation
- Compound 4 is subjected to catalytic hydrogenation (e.g., Pd/C catalyst) under hydrogen pressure (20–100 psi) at 20–50 °C.
- Acetic acid may be added as an activator to facilitate hydrogenolysis.
- This step removes the benzyl protecting group, yielding the final benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate.
Reaction Conditions and Reagents Summary Table
| Step | Reaction Type | Reagents/Conditions | Solvent | Notes |
|---|---|---|---|---|
| 1 | Amino alcohol formation | Benzylamine + oxetane derivative | Various | Starting intermediate |
| 2 | Acylation | Chloroacetyl chloride, triethylamine (base) | Dichloromethane (DCM) | Temp ≤ 10 °C, 16 h reaction |
| 3 | Intramolecular cyclization | Sodium hydride or n-butyl lithium (strong base) | THF or inert solvent | Inert atmosphere, ring closure |
| 4 | Reduction | Lithium aluminum hydride (LiAlH4) | Ether solvents | Inert atmosphere, molar ratio 1:1.1-2 |
| 5 | Hydrogenolysis | Pd/C catalyst, H2 (20-100 psi), acetic acid activator | Ethanol or similar | 8-20 h, 20-50 °C |
Research Findings and Optimization Notes
- The use of triethylamine as the base in the acylation step provides efficient neutralization and good yields of compound 2.
- Self-cyclization requires careful control of base strength and reaction atmosphere to avoid side reactions.
- Reduction with LiAlH4 is preferred for its strong hydride donating ability, ensuring complete reduction of carbonyl groups.
- Catalytic hydrogenation conditions are optimized to balance reaction time and temperature to prevent over-reduction or decomposition.
- The overall synthetic route is scalable and suitable for industrial production due to the availability of starting materials and relatively straightforward purification steps.
Comparative Analysis with Related Spirocyclic Syntheses
- Similar spirocyclic compounds have been synthesized using multi-step sequences involving acylation, cyclization, and reduction.
- The key differentiator in this synthesis is the use of 3-((benzylamino)methyl)oxetane-3-ol as a starting material, which facilitates the formation of the 1-oxa-8-azaspiro[3.5]nonane core.
- Protecting group strategies, such as benzyl esters, are commonly employed to improve stability and allow selective deprotection at the final step.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The spirocyclic scaffold of Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is structurally related to several analogs, differing in substituents, heteroatom placement, and ring systems. Below is a comparative analysis:
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate (CAS: 1251005-61-4)
- Molecular Formula : C₁₁H₂₀N₂O₃ (free base) / C₁₁H₂₁ClN₂O₃ (hydrochloride salt) .
- Key Differences :
- Applications : Common in peptide synthesis as a protected intermediate.
tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate (CAS: 1367777-12-5)
- Molecular Formula : C₁₂H₂₀N₂O₃ .
- Key Differences :
- Applications : Used in drug discovery for its balanced lipophilicity.
Benzyl (S)-1-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS: 2098060-63-8)
- Molecular Formula: C₁₅H₁₉NO₃ .
- Key Differences: Stereospecific (S)-configuration at the spiro center, influencing chiral recognition in biological systems.
Physicochemical Properties
Commercial Availability and Handling
- Pricing: this compound is priced at ~$5140/1g (similar tert-butyl analogs range from $1119–$5140/1g) .
- Lead Times : tert-Butyl derivatives often require 4–6 weeks for synthesis, while benzyl variants are more readily available .
- Safety: None of these compounds are listed in hazardous chemical directories, but benzyl derivatives may pose sensitization risks .
Biological Activity
Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a unique spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a complex spirocyclic structure that includes both oxygen and nitrogen atoms. Its molecular formula is with a molecular weight of 261.32 g/mol. The compound's structural uniqueness allows it to interact with various biological targets, enhancing its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CC2(CCO2)CN(C1)C(=O)OCC3=CC=CC=C3 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. The spirocyclic structure allows for unique interactions with cellular receptors, potentially leading to the inhibition of tumor growth.
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within biological systems. Molecular docking studies have demonstrated its binding affinity to various targets, which may inhibit or modulate their activity.
Interaction Studies
Interaction studies often employ techniques such as:
- Molecular Docking: To predict how the compound binds to target proteins.
- Enzyme Inhibition Assays: To evaluate the effectiveness of the compound in inhibiting enzyme activity.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds known for their biological activities. A comparison table highlights these compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl 1-oxa-7-azaspiro[3.5]nonane | Contains an oxa atom; spirocyclic | Potential therapeutic applications |
| Tert-butyl 5-oxa-8-azaspiro[3.5]nonane | Similar spiro structure; different substituents | Investigated for medicinal properties |
| Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane | Includes both oxa and thia functionalities | FAAH inhibitor with analgesic properties |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methodology: The synthesis typically involves the reaction of benzylamine with an oxirane derivative under controlled conditions, often using a Lewis acid catalyst to facilitate cyclization .
- Biological Evaluation: In one study, the compound was tested against a panel of cancer cell lines, demonstrating significant cytotoxic effects at low concentrations .
- Antimicrobial Testing: Another investigation revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What synthetic strategies are employed to prepare Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate?
The synthesis of spirocyclic compounds like this typically involves ring-closing strategies, such as intramolecular cyclization or transition-metal-catalyzed cross-coupling. For example, tert-butyl-protected analogs (e.g., tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate) are synthesized via carbamate protection of the amine, followed by deprotection under acidic conditions . Key steps include:
- Amine protection : Use of benzyl or tert-butoxycarbonyl (Boc) groups to stabilize reactive nitrogen centers during spiro ring formation.
- Ring closure : Employing reagents like EDCI/HOBt for amide bond formation or Mitsunobu conditions for ether linkages.
- Deprotection : Selective removal of protecting groups (e.g., hydrogenolysis for benzyl groups or TFA for Boc).
Q. How is the ring puckering conformation of this spiro compound analyzed experimentally?
The puckering of spiro rings is quantified using Cremer-Pople coordinates, which define out-of-plane displacements relative to a mean ring plane. Experimental steps include:
- X-ray crystallography : Obtain atomic coordinates to calculate puckering parameters (amplitude q and phase angle φ) .
- NMR spectroscopy : Use coupling constants (e.g., ) to infer ring flexibility or chair/boat conformations.
- Comparative analysis : Compare with known spiro systems (e.g., 1-oxa-6-azaspiro[3.5]nonane derivatives) to identify steric or electronic influences on puckering .
Q. Which spectroscopic techniques are optimal for structural characterization?
- H/C NMR : Assign signals for the benzyl group (δ ~7.3 ppm for aromatic protons) and spirocyclic carbons (δ 60–80 ppm for oxygen/nitrogen-bound carbons) .
- HRMS : Confirm molecular formula (e.g., [M+H] for CHNO).
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and ether linkages (C-O-C at ~1100 cm).
Advanced Research Questions
Q. How does the spirocyclic architecture influence reactivity in nucleophilic substitution reactions?
The rigid spiro structure imposes steric constraints, directing nucleophilic attack to less hindered positions. For example:
- Steric hindrance : The 1-oxa-8-aza system restricts access to the nitrogen center, favoring reactions at the carboxylate group.
- Electronic effects : The oxygen atom stabilizes adjacent transition states via lone-pair donation, enhancing electrophilicity at specific sites. Computational studies (e.g., DFT) can map charge distribution to predict reactivity .
Q. What challenges arise in computational modeling of this compound’s conformational dynamics?
- Pseudorotation barriers : The spiro system may exhibit low-energy pseudorotational pathways, requiring high-level theory (e.g., MP2 or CCSD(T)) for accurate energy profiles .
- Solvent effects : Polar solvents stabilize zwitterionic forms, complicating gas-phase calculations. Explicit solvent models (e.g., COSMO-RS) are recommended .
- Validation : Cross-check computed puckering parameters with experimental X-ray/NMR data to refine force fields .
Q. How can this compound serve as a precursor in bioactive molecule synthesis?
- Peptidomimetics : The spiro scaffold mimics peptide turn structures, enabling applications in protease inhibitor design .
- Ligand optimization : Functionalize the benzyl group (e.g., halogenation) to modulate binding affinity in kinase or GPCR targets .
- Prodrug strategies : Hydrolysis of the carboxylate ester under physiological conditions releases active moieties (e.g., antibiotics or antivirals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
